Ethyl 3-chloropropanimidoate hydrochloride

説明

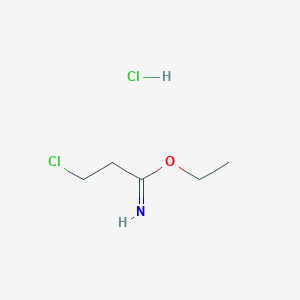

Structure

3D Structure of Parent

特性

IUPAC Name |

ethyl 3-chloropropanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-2-8-5(7)3-4-6;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPINVLPNTQCTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500337 | |

| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21367-89-5 | |

| Record name | 21367-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 3-chloropropanimidoate hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-chloropropanimidoate Hydrochloride

This guide provides an in-depth exploration of Ethyl 3-chloropropanimidoate hydrochloride, a reactive chemical intermediate with significant potential in synthetic organic chemistry. As a member of the imidate hydrochloride class, often referred to as Pinner salts, its utility stems from the electrophilic nature of the imino ether carbon, which serves as a versatile precursor for a variety of functional groups and heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Core Physicochemical Characteristics

Ethyl 3-chloropropanimidoate hydrochloride is the salt formed from the reaction of 3-chloropropionitrile and ethanol under acidic conditions. While extensive experimental data for this specific molecule is not widely published, its core properties can be understood from its structure and the well-documented chemistry of analogous Pinner salts.

Table 1: Physicochemical Properties of Ethyl 3-chloropropanimidoate hydrochloride

| Property | Value | Source/Comment |

| Chemical Name | Ethyl 3-chloropropanimidoate hydrochloride | IUPAC Nomenclature |

| Synonyms | Ethyl 3-chloropropionimidate HCl, 3-Chloropropanimidic acid ethyl ester HCl, Pinner Salt | Common nomenclature |

| CAS Number | 52313-79-2 | Chemical Abstracts Service |

| Molecular Formula | C₅H₁₁Cl₂NO | [1] |

| Molecular Weight | 172.06 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | Typical for Pinner salts |

| Solubility | Soluble in polar organic solvents; reacts with protic solvents like water and excess alcohol | Inferred from general imidate reactivity |

| Melting Point | Not reported; requires experimental determination. Pinner salts are often thermally unstable.[2] | - |

| Stability | Moisture-sensitive; hydrolyzes to the corresponding ester. Thermally unstable.[2] | - |

Synthesis: The Pinner Reaction

The primary and most direct route to Ethyl 3-chloropropanimidoate hydrochloride is the Pinner reaction, a classic method involving the acid-catalyzed addition of an alcohol to a nitrile.[3][4]

Mechanistic Insight

The reaction proceeds through the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The resulting imidate is captured as its hydrochloride salt, which is often crystalline and can be isolated.

Diagram: Pinner Reaction Mechanism

Caption: Mechanism of the Pinner reaction for synthesizing imidate hydrochlorides.

Experimental Protocol: Synthesis of Ethyl 3-chloropropanimidoate hydrochloride

This protocol is a representative procedure based on established methods for the Pinner reaction.[5][6] Causality: The rigorous exclusion of water is paramount, as the Pinner salt product is highly susceptible to hydrolysis, which would lead to the formation of ethyl 3-chloropropionate as a byproduct.[2]

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. The entire apparatus must be oven- or flame-dried before use.

-

Reagent Preparation: In the flask, prepare a solution of 3-chloropropionitrile (1.0 equivalent) and anhydrous ethanol (1.1 to 1.5 equivalents) in a dry, inert solvent such as diethyl ether or dichloromethane.

-

Acidification: Cool the reaction mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. Expertise & Experience: The rate of HCl addition should be controlled to prevent excessive temperature increases. The reaction is typically exothermic.

-

Reaction Monitoring & Product Isolation: The reaction progress can be monitored by the precipitation of the crystalline Pinner salt. Continue the addition of HCl until the nitrile is consumed (as determined by thin-layer chromatography or infrared spectroscopy).

-

Work-up: Once the reaction is complete, the precipitated product, Ethyl 3-chloropropanimidoate hydrochloride, is collected by filtration under an inert atmosphere (e.g., in a glove bag or using Schlenk techniques).

-

Purification and Storage: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under a high vacuum. The Pinner salt should be stored in a desiccator under an inert atmosphere at a low temperature to prevent decomposition.

Chemical Reactivity and Synthetic Applications

The synthetic value of Ethyl 3-chloropropanimidoate hydrochloride lies in its function as a potent electrophile. The C=N double bond is polarized, rendering the carbon atom highly susceptible to attack by various nucleophiles.[3][7] This reactivity allows for its conversion into several important chemical functionalities.

Diagram: Key Reaction Pathways

Caption: Major synthetic transformations of Ethyl 3-chloropropanimidoate hydrochloride.

Hydrolysis to Esters

Treatment of the Pinner salt with water leads to rapid hydrolysis, yielding the corresponding ester, ethyl 3-chloropropionate.[2] This serves as a two-step method for converting a nitrile into an ester under acidic conditions.

Aminolysis to Amidines

The reaction of Ethyl 3-chloropropanimidoate hydrochloride with ammonia or primary/secondary amines is a highly efficient method for synthesizing substituted or unsubstituted amidines.[2][5] The resulting 3-chloroamidinium salts are valuable building blocks for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[8][9]

Alcoholysis to Orthoesters

When the Pinner salt is treated with an excess of alcohol under acidic catalysis, it can be converted into an orthoester.[3] This transformation provides a route to orthoesters, which are useful as protecting groups for carboxylic acids and as precursors in various synthetic transformations.

Potential in Heterocyclic Synthesis

The bifunctional nature of Ethyl 3-chloropropanimidoate hydrochloride (containing both an imidate and an alkyl chloride) makes it an attractive precursor for constructing heterocyclic rings. For instance, reaction with binucleophiles could lead to the formation of pyrimidines, thiazines, or other complex ring systems relevant to drug discovery.[8][9] The presence of the chloro-substituent is particularly notable, as chlorine-containing molecules are found in over a quarter of all FDA-approved drugs.[10]

Safety, Handling, and Storage

As a reactive hydrochloride salt and a chlorinated organic compound, Ethyl 3-chloropropanimidoate hydrochloride requires careful handling.

-

General Handling: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[11][12]

-

Moisture Sensitivity: This compound is highly sensitive to moisture. Handle and store under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[5]

-

Toxicity: The toxicological properties have not been fully investigated. However, it should be treated as a potential irritant to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[11]

Conclusion

Ethyl 3-chloropropanimidoate hydrochloride is a versatile and highly reactive synthetic intermediate. Its preparation via the Pinner reaction provides a direct route from 3-chloropropionitrile. The compound's true value is realized in its subsequent transformations, serving as an excellent precursor to esters, amidines, and orthoesters. For the medicinal chemist and drug development professional, its potential as a building block for novel, chlorine-containing heterocyclic scaffolds makes it a compound of significant interest for future research and discovery programs.

References

-

Wikipedia. Carboximidate. [3]

-

Alfa Chemistry. Imidates. [7]

-

Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry. [8]

-

Organic & Biomolecular Chemistry (RSC Publishing). Imidates: an emerging synthon for N-heterocycles. [9]

-

Scribd. Chemistry of Imidates. [14]

-

Grokipedia. Pinner reaction. [4]

-

Fisher Scientific. SAFETY DATA SHEET. [11]

-

Fisher Scientific. SAFETY DATA SHEET (2010). [12]

-

Thermo Fisher Scientific. Safety Data Sheet. [15]

-

Sigma-Aldrich. SAFETY DATA SHEET (2025).

-

NROChemistry. Pinner Reaction. [5]

-

Sigma-Aldrich. SAFETY DATA SHEET (2024). [13]

-

Organic Chemistry Portal. Pinner Reaction. [6]

-

Wikipedia. Pinner reaction. [2]

-

Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [16]

-

Hunan Huateng Pharmaceutical Co., Ltd. Ethyl 3-chloropropanimidoate hydrochloride. [1]

-

PubChem - NIH. Ethyl 3-chloropropionate. [17]

-

FAQ. What is the synthesis and application of Ethyl 3-aminopropanoate hydrochloride?. [18]

-

TCI Chemicals. Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride. [19]

-

Benchchem. Ethyl 3-Chloropropionate|Versatile Chemical Building Block. [20]

-

PubChem - NIH. Ethyl 3-chloro-3-oxopropionate. [21]

-

SpectraBase. Ethyl 3-chloropropionate - Optional[13C NMR] - Chemical Shifts. [22]

-

PrepChem.com. Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride. [23]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [10]

-

Simson Pharma Limited. Ethyl 3-Chloropropionate.

-

Organic Syntheses Procedure. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [24]

-

PubChem - NIH. ethyl (3S)-3-chloro-3-phenylpropanoate. [25]

-

TCI Chemicals. Ethyl 3-Chloropropionate.

-

BLD Pharm. Ethyl 3-aminopropanoate hydrochloride. [26]

-

ResearchGate. 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDCI.HCl). [27]

-

MDPI. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [28]

Sources

- 1. Ethyl 3-chloropropanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Carboximidate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rroij.com [rroij.com]

- 9. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scribd.com [scribd.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. d-nb.info [d-nb.info]

- 17. Ethyl 3-chloropropionate | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Page loading... [wap.guidechem.com]

- 19. Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride | 2318-25-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. benchchem.com [benchchem.com]

- 21. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. prepchem.com [prepchem.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. ethyl (3S)-3-chloro-3-phenylpropanoate | C11H13ClO2 | CID 92981551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 4244-84-2|Ethyl 3-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

Ethyl 3-chloropropanimidoate hydrochloride CAS number 21367-89-5

An In-depth Technical Guide to Ethyl 3-chloropropanimidoate hydrochloride (CAS 21367-89-5)

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Abstract

Ethyl 3-chloropropanimidoate hydrochloride (CAS 21367-89-5) stands as a pivotal, yet often under-discussed, reagent in modern synthetic chemistry. Its bifunctional nature, possessing both a highly reactive imino ester and a versatile alkyl chloride, makes it an exceptional building block for constructing complex heterocyclic scaffolds. This guide moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of this compound. We will dissect its synthesis via the classic Pinner reaction, explore its reactivity profile with a focus on tandem nucleophilic addition-cyclization strategies, and provide robust, field-tested protocols. The narrative is grounded in the principles of causality, ensuring that every experimental choice is justified, and every protocol is presented as a self-validating system.

Core Identity and Physicochemical Landscape

At its core, Ethyl 3-chloropropanimidoate hydrochloride is the Pinner salt derived from 3-chloropropionitrile and ethanol.[1][2][3] The hydrochloride form is crucial as it confers stability to the otherwise labile imino ester functional group.

Table 1: Key Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 21367-89-5 | [4][5] |

| Molecular Formula | C₅H₁₁Cl₂NO | [4] |

| Molecular Weight | 172.06 g/mol | [4] |

| Appearance | White to off-white crystalline powder | Generic Supplier Data |

| Canonical SMILES | CCOC(=[NH2+])CCCl.[Cl-] | PubChem |

| Solubility | Soluble in polar solvents (e.g., ethanol); reacts with water | [1][3][6] |

The molecule's utility is dictated by two key reactive centers:

-

The Imidate Carbon: Protonation by HCl renders this carbon highly electrophilic, priming it for attack by a wide range of nucleophiles.

-

The C-Cl Bond: The terminal chloride on the propyl chain acts as a leaving group, enabling subsequent intramolecular nucleophilic substitution reactions.

Synthesis: Mastering the Pinner Reaction

The exclusive industrial and laboratory-scale synthesis of Ethyl 3-chloropropanimidoate hydrochloride is the Pinner reaction, a venerable yet powerful transformation first described by Adolf Pinner in 1877.[1][3] The reaction condenses a nitrile with an alcohol under strictly anhydrous acidic conditions.[2][6]

Mechanism and Causality

The reaction proceeds via the protonation of the nitrile nitrogen by hydrogen chloride, which drastically increases the electrophilicity of the nitrile carbon. This allows the weakly nucleophilic alcohol (ethanol) to attack, forming the imidate salt.

Diagram 1: The Pinner Reaction Mechanism

Caption: Logical workflow for heterocycle synthesis.

Protocol: Synthesis of a Tetrahydropyrimidine Derivative

-

Setup: Suspend Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) in anhydrous dichloromethane or acetonitrile in a flask under a nitrogen atmosphere.

-

Neutralization: Cool the suspension to 0 °C and add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise. Stir for 15 minutes. Expert Insight: The choice of a non-nucleophilic base is critical. A nucleophilic base could compete with the intended amine reactant.

-

Nucleophile Addition: Add the primary amine (e.g., aniline or benzylamine) (1.0 eq) to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or LC-MS, observing the disappearance of the starting amine and the formation of a new, more polar spot (the cyclized product).

-

Workup: Upon completion, the reaction mixture is typically washed with water or brine to remove the triethylamine hydrochloride salt. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure tetrahydropyrimidine derivative.

Safety and Handling: A Trustworthy Approach

Adherence to safety protocols is non-negotiable for ensuring trustworthy and reproducible results.

-

Hazard Profile: The compound is an irritant and potentially corrosive. Avoid contact with skin, eyes, and the respiratory tract. [7]All manipulations should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is suitable), safety goggles with side shields, and a flame-retardant lab coat. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and must be protected from moisture to prevent hydrolysis. Store away from strong bases and oxidizing agents. [7][8]* Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.

Conclusion

Ethyl 3-chloropropanimidoate hydrochloride is a classic reagent that continues to demonstrate profound utility in modern organic synthesis. Its value lies not in exotic reactivity, but in its predictable, reliable, and powerful ability to facilitate the construction of valuable heterocyclic cores through well-understood, causal reaction pathways. By mastering the nuances of its synthesis via the Pinner reaction and its application in tandem cyclization strategies, researchers and drug development professionals can efficiently access a wide array of molecular architectures, accelerating the discovery of new chemical entities.

References

- Pinner Reaction. (n.d.). Grokipedia.

- SAFETY DATA SHEET - Propanoic acid, 3-chloro-, ethyl ester. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET (SDS) - Ethyl Chloride. (n.d.). Gebauer Company.

- Pinner Reaction. (n.d.). Wikipedia.

- SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - Propanoic acid, 3-chloro-, ethyl ester. (2010). Fisher Scientific.

- Pinner Reaction. (n.d.). NROChemistry.

- Pinner Reaction. (n.d.). Organic Chemistry Portal.

- Ethyl 3-chloropropanimidoate hydrochloride. (n.d.). Hunan Huateng Pharmaceutical Co., Ltd.

- Ethyl 3-chloropropanimidate hydrochloride. (n.d.). BLD Pharm.

- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry.

- Ethyl 3-chloropropionate | Versatile Chemical Building Block. (n.d.). Benchchem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Ethyl 3-chloropropanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 5. 21367-89-5|Ethyl 3-chloropropanimidate hydrochloride|BLD Pharm [bldpharm.com]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

Molecular structure of Ethyl 3-chloropropanimidoate hydrochloride

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-chloropropanimidoate hydrochloride

Abstract

This technical guide provides a comprehensive examination of Ethyl 3-chloropropanimidoate hydrochloride, a bifunctional reagent of significant interest in synthetic organic chemistry and drug discovery. As a Pinner salt, its structure combines the reactivity of an imidate with that of an alkyl chloride, rendering it a versatile building block for a variety of molecular scaffolds, particularly nitrogen-containing heterocycles.[1][2] This document elucidates the molecule's structural and physicochemical properties, details its synthesis via the Pinner reaction with mechanistic insights, and presents a thorough analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the compound's synthetic utility, key reaction pathways, and critical safety protocols for its handling and storage, offering a holistic resource for researchers, scientists, and professionals in drug development.

Introduction to Imidates and Their Significance

The imidate functional group, often referred to as an imino ether, is a valuable synthon in organic chemistry, possessing both electrophilic and nucleophilic centers that distinguish its reactivity from the more common amide functionality.[1][2] This unique electronic character allows imidates to participate in a diverse array of transformations, including hydrolysis to esters, reaction with amines to form amidines, and serving as precursors for complex N-heterocycles.[3][4][5] Ethyl 3-chloropropanimidoate hydrochloride, as an imidate salt, is a stable and isolable intermediate, typically prepared through the classic Pinner reaction.[6] The presence of a chlorine atom on the propionyl backbone introduces a secondary reactive site, significantly expanding its utility as a building block for pharmaceuticals. Chlorine-containing molecules are prevalent in FDA-approved drugs, where the halogen can enhance properties such as lipophilicity, potency, and metabolic stability.[7][8][9]

Molecular Structure and Physicochemical Properties

Chemical Structure

Ethyl 3-chloropropanimidoate hydrochloride is the hydrochloride salt of the imino ether derived from 3-chloropropanenitrile and ethanol. The positive charge is localized on the nitrogen atom, forming an iminium ion, which is stabilized by the chloride counter-ion.

2D Structure:

Physicochemical Properties

The key properties of Ethyl 3-chloropropanimidoate hydrochloride are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Ethyl 3-chloroethanimidoylformate hydrochloride | N/A (Constructed) |

| Molecular Formula | C₅H₁₁Cl₂NO | [10] |

| Molecular Weight | 172.06 g/mol | [10] |

| CAS Number | Not explicitly available; requires synthesis | N/A |

| MDL Number | MFCD11696357 | [10] |

| Appearance | Expected to be a crystalline solid or semi-solid | [11] |

| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, DMF), reactive with protic solvents like water and excess alcohol | [12] |

Synthesis via the Pinner Reaction

The most direct and established method for synthesizing imidate hydrochlorides is the Pinner reaction, first reported by Adolf Pinner in 1877.[11][13] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[4]

Reaction Mechanism

The formation of Ethyl 3-chloropropanimidoate hydrochloride proceeds through a well-defined, acid-catalyzed nucleophilic addition mechanism.[5]

-

Protonation of the Nitrile: Anhydrous hydrogen chloride (HCl) protonates the nitrogen atom of 3-chloropropanenitrile, dramatically increasing the electrophilicity of the nitrile carbon.[11]

-

Nucleophilic Attack: A molecule of anhydrous ethanol acts as a nucleophile, attacking the activated nitrile carbon to form a protonated intermediate.

-

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen, yielding the final imidate hydrochloride salt, often referred to as a Pinner salt.[5]

Crucially, the reaction must be conducted under strictly anhydrous conditions to prevent the highly reactive Pinner salt from hydrolyzing to the corresponding ester, ethyl 3-chloropropionate.[11][13]

Experimental Protocol: Synthesis

This protocol outlines the laboratory-scale synthesis of Ethyl 3-chloropropanimidoate hydrochloride.

Materials:

-

3-chloropropanenitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether or Dichloromethane (DCM)

-

Hydrogen Chloride (gas)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an HCl gas cylinder, and a calcium chloride drying tube. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Charge the flask with 3-chloropropanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether or DCM.[14]

-

Acidification: Cool the mixture to 0°C using an ice bath. Bubble anhydrous hydrogen chloride gas slowly through the stirred solution.[6] The reaction is exothermic and should be controlled to maintain the low temperature.

-

Reaction: Continue bubbling HCl until the solution is saturated. Seal the flask and allow it to stir at 0-5°C for 12-24 hours. A crystalline precipitate of the Pinner salt should form.[12]

-

Isolation: Collect the crystalline product by filtration in a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).

-

Purification: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under a high vacuum over a desiccant like phosphorus pentoxide (P₂O₅) to yield the pure Ethyl 3-chloropropanimidoate hydrochloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 3-chloropropanimidoate hydrochloride.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[15][16][17]

Predicted ¹H NMR Spectroscopy

-

-O-CH₂-CH₃ (quartet): Expected around δ 4.2-4.5 ppm. The quartet arises from coupling to the adjacent methyl protons. The downfield shift is due to the deshielding effect of the adjacent oxygen and the C=N⁺H₂ group.

-

Cl-CH₂- (triplet): Expected around δ 3.7-3.9 ppm. This triplet is due to coupling with the adjacent methylene group. The chemical shift is influenced by the electron-withdrawing chlorine atom.[15]

-

-CH₂-C=N- (triplet): Expected around δ 2.8-3.1 ppm. This triplet, coupled to the Cl-CH₂- group, is slightly upfield compared to its chlorinated neighbor.[15]

-

-O-CH₂-CH₃ (triplet): Expected around δ 1.3-1.5 ppm. This is the typical region for an ethyl ester's methyl group.

-

=N⁺H₂ (broad singlet): Expected to be a broad, exchangeable peak, potentially far downfield (δ 9.0-12.0 ppm), characteristic of acidic protons on a nitrogen atom.

Predicted ¹³C NMR Spectroscopy

-

C=N⁺H₂: Expected to be the most downfield signal (excluding the solvent), around δ 170-180 ppm, due to its iminium character.

-

-O-CH₂-: Expected around δ 60-65 ppm.

-

Cl-CH₂-: Expected around δ 40-45 ppm.

-

-CH₂-C=N-: Expected around δ 35-40 ppm.

-

-CH₃: Expected around δ 13-15 ppm.

Predicted Infrared (IR) Spectroscopy

-

N-H Stretch: A broad and strong absorption band is expected in the range of 3100-3300 cm⁻¹ for the N-H bonds of the =N⁺H₂ group.

-

C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

-

C=N Stretch (Iminium): A strong and sharp absorption is predicted in the 1650-1690 cm⁻¹ region, characteristic of the C=N double bond in an iminium salt.

-

C-O Stretch: A strong band is expected around 1050-1150 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 650-750 cm⁻¹, is expected for the C-Cl bond.

Predicted Mass Spectrometry (MS)

Using electrospray ionization (ESI), the analysis would be performed in positive ion mode. The expected observation would be the molecular ion of the free base (after loss of HCl).

-

[M+H]⁺: The primary ion observed would correspond to the protonated free base, Ethyl 3-chloropropanimidoate. Expected m/z for C₅H₁₁ClNO⁺ would be approximately 136.05. The isotopic pattern characteristic of a single chlorine atom (M+ and M+2 peaks in a ~3:1 ratio) would be a definitive feature.

-

Fragmentation: Common fragmentation pathways would likely include the loss of ethanol (-46 Da) or the ethyl group (-29 Da).

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -O-CH₂-CH₃ | δ 4.2-4.5 ppm (q) |

| Cl-CH₂- | δ 3.7-3.9 ppm (t) | |

| -CH₂-C=N- | δ 2.8-3.1 ppm (t) | |

| -O-CH₂-CH₃ | δ 1.3-1.5 ppm (t) | |

| =N⁺H₂ | δ 9.0-12.0 ppm (br s) | |

| ¹³C NMR | C=N⁺H₂ | δ 170-180 ppm |

| -O-CH₂- | δ 60-65 ppm | |

| Cl-CH₂- | δ 40-45 ppm | |

| -CH₂-C=N- | δ 35-40 ppm | |

| -CH₃ | δ 13-15 ppm | |

| IR | N-H Stretch | 3100-3300 cm⁻¹ (broad) |

| C=N Stretch | 1650-1690 cm⁻¹ (strong) | |

| C-O Stretch | 1050-1150 cm⁻¹ (strong) | |

| C-Cl Stretch | 650-750 cm⁻¹ | |

| MS (ESI+) | [M+H]⁺ of free base | m/z ≈ 136.05 (with 3:1 M+2 isotope peak) |

Reactivity and Synthetic Utility

The bifunctional nature of Ethyl 3-chloropropanimidoate hydrochloride makes it a powerful intermediate.[18] The imidate functionality provides a gateway to several other functional groups, while the alkyl chloride allows for nucleophilic substitution reactions.

Key Reaction Pathways

-

Hydrolysis to Ester: In the presence of water, especially under mild acidic conditions, the Pinner salt readily hydrolyzes to form Ethyl 3-chloropropionate.[3][5]

-

Formation of Amidines: Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding 3-chloro-substituted amidines, which are themselves important building blocks in medicinal chemistry.[4][19]

-

Formation of Orthoesters: Under conditions of excess alcohol and continued acid catalysis, the imidate can be converted to an orthoester.[5]

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles (e.g., azides, amines, thiols) to introduce further diversity, a strategy often employed in creating compound libraries for drug discovery.[20]

Logical Relationship Diagram of Reactivity

Caption: Key reaction pathways of Ethyl 3-chloropropanimidoate hydrochloride.

Handling, Storage, and Safety

As a hydrochloride salt of a reactive intermediate, stringent safety measures are required for handling Ethyl 3-chloropropanimidoate hydrochloride.

-

General Handling: All manipulations should be performed inside a certified chemical fume hood.[21][22] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[23] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[21][24]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[23][25] It should be stored away from moisture and incompatible materials such as strong bases, oxidizing agents, and metals.[21] The container must be kept upright to prevent leakage.

-

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[21][25]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][23]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[21][23]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23][25]

-

Conclusion

Ethyl 3-chloropropanimidoate hydrochloride is a highly versatile and reactive synthetic intermediate. Its molecular structure, confirmed through a combination of predictive spectroscopic analyses, is readily accessible via the Pinner reaction. The compound's dual reactivity—stemming from the imidate hydrochloride and alkyl chloride moieties—positions it as a valuable precursor for synthesizing a wide range of organic molecules, particularly substituted N-heterocycles relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its effective and safe utilization in a research and development setting.

References

- Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01899a

- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Benchchem. Available at: https://www.benchchem.

- Grokipedia. (Date not available). Pinner reaction. Grokipedia. Available at: https://grokipedia.org/grok/pinner-reaction/

- Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17(43), 9458-9481. DOI:10.1039/C9OB01899A. Available at: https://pubs.rsc.org/en/content/articlehtml/2019/ob/c9ob01899a

- Research and Reviews. (Date not available). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Available at: https://www.rroij.com/open-access/an-overview-of-some-imidates-derivatives-with-antimicrobial-activity.php?aid=48021

- Wikipedia. (Date not available). Carboximidate. Wikipedia. Available at: https://en.wikipedia.

- Langer, P. (2013). A Lewis acid-promoted Pinner reaction. Synlett, 2002(10), 1572-1573. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-33496

- Organic Chemistry Portal. (Date not available). Pinner Reaction. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/pinner-reaction.shtm

- SynArchive. (Date not available). Pinner Reaction. SynArchive. Available at: https://www.synarchive.com/named-reactions/pinner-reaction

- Alfa Chemistry. (Date not available). Imidates. Alfa Chemistry. Available at: https://www.alfa-chemistry.

- University of California Merced. (2012). Standard Operating Procedure: Hydrochloric acid. Environmental Health and Safety. Available at: https://ehs.ucmerced.edu/sites/ehs.ucmerced.edu/files/documents/sops/hydrochloric_acid.pdf

- ChemicalBook. (Date not available). Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/623-71-2_1HNMR.htm

- ChemicalBook. (Date not available). Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/4244-84-2_1HNMR.htm

- Huateng Pharma. (Date not available). Ethyl 3-chloropropanimidoate hydrochloride. Huateng Pharma. Available at: https://www.

- National Center for Biotechnology Information. (Date not available). Ethyl 3-chloropropionate. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/69341

- BenchChem. (Date not available). Ethyl 3-Chloropropionate|Versatile Chemical Building Block. Benchchem. Available at: https://www.benchchem.com/product/b1217596

- FAQ. (Date not available). What is the synthesis and application of Ethyl 3-aminopropanoate hydrochloride?. FAQ. Available at: https://faq.chem-base.

- Gothwal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/

- PrepChem.com. (Date not available). Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride. PrepChem.com. Available at: https://www.prepchem.

- BLD Pharm. (Date not available). Ethyl 3-aminopropanoate hydrochloride. BLD Pharm. Available at: https://www.bldpharm.com/products/4244-84-2.html

- SpectraBase. (Date not available). Ethyl 3-chloropropionate. SpectraBase. Available at: https://spectrabase.com/spectrum/CIHbswkyJ4w

- ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: https://www.researchgate.net/publication/332152865_Synthetic_approaches_and_pharmaceutical_applications_of_chloro-containing_molecules_for_drug_discovery_A_critical_review

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/30995567/

- Organic Syntheses. (Date not available). 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0555

- ChemicalBook. (2025). Ethyl 3-aminopropanoate hydrochloride. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8232535.htm

- Boren, B. C., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(5), 495-508. Available at: https://pubmed.ncbi.nlm.nih.gov/26983362/

- NIST. (Date not available). Hydroxylamine, n-ethyl-, hydrochloride. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6639556&Type=IR-SPEC&Index=1

- Google Patents. (2014). CN104193654A - Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Google Patents. Available at: https://patents.google.

- National Center for Biotechnology Information. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485747/

- BenchChem. (2025). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride. Benchchem. Available at: https://www.benchchem.com/product/bcp2313551/technical-manual/a-comparative-guide-to-the-analytical-quantification-of-2-diethylamino-ethyl-chloride-hydrochloride

- ChemicalBook. (2025). Midodrine hydrochloride - Safety Data Sheet. ChemicalBook. Available at: https://www.chemicalbook.com/ProductMSDSDetailCB6117144_EN.htm

- ChemicalBook. (Date not available). 3-(dimethylamino)propyl chloride hydrochloride(5407-04-5) 1 h nmr. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/5407-04-5_1HNMR.htm

- Flinn Scientific. (2012). Hydrochloric Acid MSDS. Flinn Scientific.

- CORECHEM Inc. (Date not available). Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.. Available at: https://www.corechem.com/safe-handling-guide-hydrochloric-acid/

- Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Quora. Available at: https://www.quora.

- ChemicalBook. (Date not available). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride(25952-53-8) 13C NMR. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/25952-53-8_13CNMR.htm

- ChemicalBook. (Date not available). 3-Chloropropylamine hydrochloride(6276-54-6) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/6276-54-6_1HNMR.htm

- NIST. (Date not available). Ethyl Chloride. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C75003&Type=IR-SPEC&Index=1

- NIST. (Date not available). Ethyl Chloride. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C75003&Mask=200

- ResearchGate. (2018). Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma. ResearchGate. Available at: https://www.researchgate.net/publication/327778945_Validated_LC-MSMS_Method_for_Simultaneous_Determination_of_Aripiprazole_and_its_Three_Metabolites_in_Human_Plasma

- ResearchGate. (2008). Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. ResearchGate. Available at: https://www.researchgate.

Sources

- 1. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rroij.com [rroij.com]

- 4. Carboximidate - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethyl 3-chloropropanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. grokipedia.com [grokipedia.com]

- 14. prepchem.com [prepchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum [chemicalbook.com]

- 17. Ethyl 3-chloropropionate | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. synarchive.com [synarchive.com]

- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 22. quora.com [quora.com]

- 23. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 24. sds.chemtel.net [sds.chemtel.net]

- 25. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of Ethyl 3-chloropropanimidoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of Ethyl 3-chloropropanimidoate hydrochloride. While publicly available experimental spectra for this specific compound are scarce, this document serves as an in-depth guide to the expected spectroscopic data based on its molecular structure and by drawing parallels with related compounds. We will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to Ethyl 3-chloropropanimidoate Hydrochloride

Ethyl 3-chloropropanimidoate hydrochloride, with the chemical formula C₅H₁₁Cl₂NO and a molecular weight of approximately 172.06 g/mol , is a reactive intermediate of interest in organic synthesis.[1] Its structure, containing an imidoate functional group, an ethyl ester moiety, and a chloropropyl chain, makes it a versatile building block. The hydrochloride salt form enhances its stability. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a thorough spectroscopic analysis. The CAS number for this compound is 21367-89-5.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 3-chloropropanimidoate hydrochloride, both ¹H and ¹³C NMR would be essential for complete characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and functional groups.

Table 1: Predicted ¹H NMR Data for Ethyl 3-chloropropanimidoate hydrochloride

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| CH₃ (ethyl) | ~1.3 | Triplet | 3H | ~7 |

| O-CH₂ (ethyl) | ~4.3 | Quartet | 2H | ~7 |

| Cl-CH₂ | ~3.8 | Triplet | 2H | ~6 |

| CH₂-C=N | ~2.9 | Triplet | 2H | ~6 |

| NH₂⁺ | ~9-11 | Broad Singlet | 2H | - |

Rationale for Predictions: The predictions are based on typical chemical shifts for similar functional groups. For instance, the ethyl group protons' shifts and multiplicities are characteristic of an ethoxy group. The methylene protons adjacent to the chlorine atom are expected to be downfield due to the inductive effect of the halogen. The protons on the carbon adjacent to the imidoate group will also be shifted downfield. The acidic protons of the hydrochloride salt of the imidoate will likely appear as a broad singlet at a high chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-chloropropanimidoate hydrochloride

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=N | ~170 |

| O-CH₂ | ~65 |

| Cl-CH₂ | ~40 |

| CH₂-C=N | ~35 |

| CH₃ | ~14 |

Rationale for Predictions: The imidoate carbon is expected to have the largest chemical shift due to its sp² hybridization and proximity to electronegative nitrogen and oxygen atoms. The carbons of the ethyl group and the chloropropyl chain will have shifts consistent with their respective functionalizations.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-chloropropanimidoate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the compound is a salt.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of Ethyl 3-chloropropanimidoate hydrochloride is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for Ethyl 3-chloropropanimidoate hydrochloride

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |

| N-H (salt) | 3200-3000 | Strong, Broad | Stretching |

| C-H (alkane) | 2980-2850 | Medium-Strong | Stretching |

| C=N (imidoate) | ~1650 | Strong | Stretching |

| C-O (ester) | 1250-1050 | Strong | Stretching |

| C-Cl | 800-600 | Medium-Strong | Stretching |

Rationale for Predictions: The broad and strong absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations in the ammonium salt. The C=N stretch of the imidoate group is a key diagnostic peak and is expected around 1650 cm⁻¹. The C-O stretching of the ester and the C-Cl stretching will also provide valuable structural information.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the positions and shapes of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For Ethyl 3-chloropropanimidoate hydrochloride, electrospray ionization (ESI) would be a suitable ionization technique, as the compound is already in a salt form.

-

Molecular Ion: The protonated molecule [M+H]⁺ would be expected, where M is the free base (Ethyl 3-chloropropanimidoate). The free base has a molecular formula of C₅H₁₀ClNO and a molecular weight of approximately 135.59 g/mol . Therefore, the [M+H]⁺ ion would have an m/z of approximately 136.59.

-

Isotope Pattern: Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: Fragmentation of the molecular ion could lead to the loss of small neutral molecules such as ethylene (from the ethyl group), HCl, or the ethoxy group.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the structure of Ethyl 3-chloropropanimidoate hydrochloride and the expected correlations with its spectroscopic data.

Caption: Correlation of molecular structure with expected spectroscopic signals.

Conclusion

While experimental spectroscopic data for Ethyl 3-chloropropanimidoate hydrochloride is not readily found in public databases, a comprehensive understanding of spectroscopic principles allows for a robust prediction of its NMR, IR, and MS spectra. This guide provides a framework for researchers to acquire and interpret this data, ensuring the accurate characterization of this important chemical intermediate. The protocols and predicted data herein serve as a valuable resource for scientists working with this and structurally related compounds, upholding the principles of scientific integrity and enabling further research and development.

References

-

BIOFOUNT. ethyl 3-chloropropanimidoate hydrochloride. [Link]

Sources

Introduction: The Critical Role of Purity for a Reactive Intermediate

An In-Depth Technical Guide to the Purity Analysis of Ethyl 3-chloropropanimidoate Hydrochloride

Ethyl 3-chloropropanimidoate hydrochloride is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various heterocyclic compounds, which are foundational scaffolds in drug discovery. As an imidoate (or imidate) ester hydrochloride salt, its structure embodies a reactive electrophilic center and a latent amino group, making it susceptible to hydrolysis and other transformations. Consequently, ensuring its purity is not merely a quality control checkpoint; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the rigorous purity analysis of Ethyl 3-chloropropanimidoate hydrochloride. It is designed for researchers, analytical scientists, and process chemists who require a deep, mechanistic understanding of the analytical challenges and a robust, multi-faceted strategy to overcome them. We will move beyond simple protocol recitation to explain the scientific rationale behind the selection of each analytical technique, ensuring a self-validating and scientifically sound approach to quality assessment.

Anticipating the Challenge: A Profile of Potential Impurities

A robust analytical strategy begins with understanding the potential impurities. The most common synthetic route to Ethyl 3-chloropropanimidoate hydrochloride is the Pinner reaction, involving the acid-catalyzed reaction of 3-chloropropionitrile with ethanol. This process, along with potential storage and handling issues, defines the likely impurity landscape.

-

Process-Related Impurities:

-

Starting Materials: Unreacted 3-chloropropionitrile and residual ethanol.

-

By-products: Formation of ethyl chloride, a potential genotoxic impurity (GTI), can occur when using ethanol and hydrochloric acid.[1]

-

Side-Products: Dimerization or polymerization products of the starting materials or the product itself.

-

-

Degradation-Related Impurities:

-

Hydrolysis Product: The primary degradation pathway is hydrolysis of the imidoate ester to form Ethyl 3-chloropropionamide. This is a significant stability concern.

-

Further Degradation: The amide can further hydrolyze to 3-chloropropionic acid.

-

The following diagram illustrates the synthetic origin of the target compound and its key process-related impurities.

Caption: Synthetic pathway and key impurity formation routes.

A Multi-Modal Analytical Framework

No single technique can provide a complete purity profile. An integrated approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive assessment. Our strategy combines chromatographic separation, spectroscopic identification, and specific titrations.

Chromatographic Purity and Impurity Quantification

Chromatography is the cornerstone for separating and quantifying the main component and its organic impurities.

Principle: RP-HPLC separates compounds based on their hydrophobicity. It is the primary technique for quantifying non-volatile organic impurities and the main component (assay). Given the polar nature of the hydrochloride salt, careful method development is required.

Causality of Method Choices:

-

Column: A C18 stationary phase is the standard for reversed-phase chromatography.[2]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) is necessary. The buffer controls the pH to ensure consistent ionization of the analyte and any acidic/basic impurities, leading to sharp, reproducible peaks.[2]

-

Detection: UV detection is a common choice. However, the imidoate chromophore may not be strong. For trace-level impurity detection and confirmation, Mass Spectrometry (LC-MS) is vastly superior, providing molecular weight information that is critical for impurity identification.[3][4]

| Parameter | Typical Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard for good resolution and efficiency in pharmaceutical analysis.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the analyte remains protonated and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detector | UV at 210 nm / Mass Spec (ESI+) | 210 nm is a general wavelength for compounds with limited chromophores. ESI+ is ideal for this basic compound. |

| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overload. |

Principle: HS-GC-MS is the definitive technique for analyzing volatile and semi-volatile compounds. The headspace autosampler heats the sample in a sealed vial, and only the vapor phase is injected into the GC. This protects the instrument from non-volatile salts and provides excellent sensitivity for volatile analytes.

Causality of Method Choices:

-

This method is specifically chosen to target residual solvents (ethanol) and the potential genotoxic impurity, ethyl chloride.[1][5] The direct injection of the hydrochloride salt into a GC is problematic due to its non-volatile nature, making headspace sampling essential.

-

A polar GC column like a DB-624 is ideal for separating polar volatile compounds like ethanol and alkyl halides from the sample solvent.[5]

-

Mass spectrometry detection provides positive identification of the impurities, which is a regulatory expectation for GTIs.[6]

| Parameter | Typical Condition | Rationale |

| HS Incubator Temp. | 80 °C | Sufficient to volatilize target analytes without degrading the sample. |

| HS Loop Temp. | 90 °C | Prevents condensation of analytes before injection. |

| HS Transfer Line | 100 °C | Prevents condensation of analytes before the column. |

| GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | Polar column designed for residual solvent and volatile impurity analysis.[5] |

| Carrier Gas | Helium, 1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 40°C (5 min), ramp 10°C/min to 220°C (5 min) | Separates early eluting volatiles from any other semi-volatiles. |

| Detector | Mass Spectrometer (EI) | Provides definitive identification and quantification. |

| Monitored Ions | Ethanol (m/z 31, 45), Ethyl Chloride (m/z 64, 66) | Selected Ion Monitoring (SIM) for maximum sensitivity. |

Structural Confirmation and Identification

Principle: ¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation. They provide definitive confirmation of the molecule's identity by mapping its unique hydrogen and carbon framework. NMR is also a powerful tool for identifying and quantifying impurities without the need for reference standards (qNMR), provided the impurity signals are resolved from the main component.

Expected ¹H NMR signals for Ethyl 3-chloropropanimidoate hydrochloride:

-

-O-CH₂-CH₃: A quartet around 4.0-4.4 ppm.

-

-O-CH₂-CH₃: A triplet around 1.2-1.5 ppm.

-

Cl-CH₂-: A triplet around 3.8-4.0 ppm.

-

-CH₂-C=N: A triplet around 2.8-3.1 ppm.

-

NH₂⁺: A broad singlet at a variable chemical shift (e.g., 9-12 ppm), which will exchange with D₂O.

The presence of the hydrolysis impurity, Ethyl 3-chloropropionamide, would introduce new signals, notably a different set of triplets for the two methylene groups and distinct amide NH₂ signals.

Absolute Content and Counter-Ion Analysis

Principle: This is the gold standard for water determination.[7][8] It is a highly specific titration based on the reaction of iodine with water.[9] For a hydrochloride salt, which can be hygroscopic, accurate water content is essential for calculating a true mass balance purity.

Causality of Method Choices:

-

Volumetric vs. Coulometric: Volumetric titration is suitable for samples with water content >0.1%. Coulometric titration is preferred for trace amounts (<0.1%). Given that this is a solid intermediate, volumetric is typically the starting point.

-

Solvent: A methanol-based Karl Fischer solvent is standard.[10] For salts that dissolve poorly, co-solvents like formamide can be used.[10]

-

Side Reactions: The acidic nature of the hydrochloride salt requires buffering of the Karl Fischer reagent to maintain the optimal pH range (4-8) for the reaction, ensuring accurate results.[10]

Principle: Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen. This serves as a fundamental check of the empirical formula. Titration or ion chromatography can be used to determine the chloride content, confirming the stoichiometry of the hydrochloride salt.

Integrated Analytical Workflow

A logical workflow ensures that all aspects of purity are assessed efficiently.

Caption: Integrated workflow for purity assessment.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Assay and Related Substances

-

Solution Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Standard Solution (Assay): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.1 mg/mL).

-

Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

-

Chromatographic System: Use the HPLC parameters outlined in the table above.

-

System Suitability:

-

Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

The tailing factor for the main peak should be ≤ 2.0.

-

-

Procedure:

-

Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

-

For related substances, quantify impurities against the main peak of a diluted standard (e.g., 0.1% of the assay concentration).

-

-

Calculation (Assay):

-

% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

-

Protocol 2: HS-GC-MS for Volatile Impurities

-

Solution Preparation:

-

Diluent: Dimethyl sulfoxide (DMSO).

-

Standard Solution: Prepare a stock solution of ethanol and ethyl chloride in DMSO. Further dilute to the target concentration (e.g., 10 ppm).

-

Sample Solution: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO and seal immediately.

-

-

Instrumental System: Use the HS-GC-MS parameters outlined in the table above.

-

Procedure:

-

Place the standard and sample vials in the headspace autosampler tray.

-

Run the sequence, acquiring data in SIM or full scan mode.

-

-

Calculation:

-

Calculate the concentration of each impurity in the sample using an external standard method.

-

Protocol 3: Karl Fischer Titration for Water Content

-

Instrument Setup:

-

Set up a volumetric Karl Fischer titrator according to the manufacturer's instructions.

-

Use a one-component titrant (e.g., CombiTitrant 5) and a methanol-based solvent.[10]

-

-

Titrant Standardization:

-

Standardize the titrant daily using a certified water standard or disodium tartrate dihydrate.

-

-

Sample Analysis:

-

Add an appropriate amount of buffered KF solvent to the titration vessel and titrate to a dry endpoint.

-

Accurately weigh and add a suitable amount of the sample (e.g., 50-100 mg) to the vessel.

-

Start the titration and record the volume of titrant consumed at the endpoint.

-

-

Calculation:

-

% Water = (Volume_Titrant * Titer_mg_per_mL * 100) / Sample_Weight_mg

-

Conclusion

The purity analysis of Ethyl 3-chloropropanimidoate hydrochloride demands a scientifically rigorous, multi-technique approach. By combining high-resolution separation techniques like HPLC and GC with definitive structural analysis from NMR and specific content determination via Karl Fischer titration, a complete and trustworthy purity profile can be established. This detailed guide provides the framework and the rationale necessary for researchers and drug development professionals to implement a robust quality control strategy, ensuring the integrity of this critical synthetic intermediate and the quality of the materials derived from it.

References

-

Development of Karl Fischer Reagents. (n.d.). KEM. Retrieved from [Link]

-

Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... (n.d.). ResearchGate. Retrieved from [Link]

-

What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]

- Analysis method for amide compounds. (2014). Google Patents.

-

Karl Fischer titration. (n.d.). Wikipedia. Retrieved from [Link]

-

Good Titration Practice™ in Karl Fischer Titration. (n.d.). AquaEnergy Expo. Retrieved from [Link]

-

Ethyl 3-chloropropionate | C5H9ClO2. (n.d.). PubChem. Retrieved from [Link]

-

Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2021). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 413(10), 2849-2860. Retrieved from [Link]

-

Kaleemullah, T., et al. (2011). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride drug substance. Der Pharma Chemica, 3(6), 390-399. Retrieved from [Link]

-

Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride. (2015). Waters. Retrieved from [Link]

-

Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2655. Retrieved from [Link]

-

Frankel, E. N., & Neff, W. E. (1977). Analysis of autoxidized fats by gas chromatography-mass spectrometry: I. Methyl oleate. Lipids, 12(11), 901-7. Retrieved from [Link]

-

Papamicael, C., et al. (2012). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development, 16(5), 805-812. Retrieved from [Link]

-

Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

-

How Is GC-MS Used For Qualitative Analysis? (2024). YouTube. Retrieved from [Link]

-

Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10267-10271. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mcckf.com [mcckf.com]

- 8. mt.com [mt.com]

- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 10. Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration [sigmaaldrich.com]

Stability and storage conditions for Ethyl 3-chloropropanimidoate hydrochloride

An In-Depth Technical Guide to the Stability and Handling of Ethyl 3-chloropropanimidoate hydrochloride

Executive Summary

Ethyl 3-chloropropanimidoate hydrochloride is a reactive chemical intermediate frequently utilized in the synthesis of heterocyclic compounds, such as pyrimidines and other nitrogen-containing ring systems, which are of significant interest in medicinal chemistry and drug development. The utility of this reagent is intrinsically linked to the high reactivity of the imidoate functional group. However, this reactivity also renders the compound susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the chemical's stability profile, outlines field-proven storage and handling protocols to maintain its integrity, and offers a detailed methodology for assessing its purity and stability. Adherence to these guidelines is critical for ensuring experimental reproducibility and the successful synthesis of target molecules.

Chemical & Physical Properties

A foundational understanding of the physicochemical properties of Ethyl 3-chloropropanimidoate hydrochloride is essential for predicting its behavior and developing appropriate handling strategies.

| Property | Value | Source |

| CAS Number | 5333-04-0 | |

| Molecular Formula | C₅H₁₁Cl₂NO | |

| Molecular Weight | 172.05 g/mol | |

| Physical Form | White to off-white solid | |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | |

| Hygroscopicity | Highly susceptible to moisture absorption. |

Intrinsic Stability Profile & Degradation Pathways

The stability of Ethyl 3-chloropropanimidoate hydrochloride is governed by its susceptibility to nucleophilic attack, particularly by water. The protonated imidoate group is an excellent electrophile, making hydrolysis the primary degradation pathway.

Hydrolytic Stability

Hydrolysis is the most significant factor compromising the integrity of this reagent. The presence of atmospheric or solvent-borne moisture will lead to the rapid degradation of the imidoate to ethyl 3-chloropropionate and ammonium chloride. This reaction is irreversible and results in a complete loss of the desired reactivity.

-

Causality: The carbon atom of the imidoate functional group (C=N) is highly electrophilic. Water acts as a nucleophile, attacking this carbon and initiating a cascade of bond cleavages and formations that ultimately yield the more thermodynamically stable ester and ammonium salt. The acidic nature of the hydrochloride salt can catalyze this process.

Thermal Stability

While specific thermal degradation data is not extensively published, empirical evidence and the compound's reactive nature suggest that elevated temperatures will accelerate the rate of decomposition.

-

Causality: Increased thermal energy increases the kinetic energy of molecules, leading to more frequent and energetic collisions. This overcomes the activation energy barrier for degradation reactions, most notably hydrolysis, but can also promote other potential decomposition pathways. Therefore, maintaining refrigerated conditions is a critical control parameter.

Incompatibilities

Due to its electrophilic nature, this reagent is incompatible with:

-

Strong bases: Will deprotonate the hydrochloride salt and can promote self-condensation or other side reactions.

-

Strong nucleophiles: Alcohols, amines, and thiols will readily react with the imidoate group, consuming the reagent.

-

Water and protic solvents: As detailed above, these will cause rapid hydrolysis.

Recommended Storage and Handling Protocols

To ensure the long-term viability and performance of Ethyl 3-chloropropanimidoate hydrochloride, the following protocols are not merely recommendations but essential operating procedures.

Long-Term Storage

The primary objective of long-term storage is to mitigate exposure to moisture and heat.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to +8°C. Storage at -20°C is preferred for maximum shelf life. | Minimizes the kinetic rate of all potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which is the primary degradation risk. |

| Container | Original supplier container, tightly sealed. Use of containers with PTFE-lined caps is recommended. | Ensures a robust barrier against moisture ingress. |

| Location | A designated, well-ventilated, and dry area within a freezer or refrigerator. Do not store in frost-free freezers that undergo temperature cycling. | Prevents accidental exposure to incompatible materials and temperature fluctuations. |

In-Use Stability and Experimental Handling

The integrity of the compound is most at risk when it is being handled for an experiment.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes.

-

Expertise & Experience: This is a critical, often overlooked step. Opening a cold container immediately causes condensation of atmospheric moisture directly onto the solid reagent, leading to rapid surface-level degradation. A desiccator provides a dry environment for this temperature equilibration.

-

-

Inert Atmosphere Weighing: Whenever possible, weigh the reagent in a glove box under an inert atmosphere. If a glove box is unavailable, quickly weigh the required amount and immediately reseal the container, purging the headspace with an inert gas before tightening the cap.

-

Solvent Selection: Use only anhydrous solvents for reactions. Solvents should be freshly distilled or obtained from a sealed, dry source (e.g., a Sure/Seal™ bottle).

Protocol: Purity and Stability Assessment via Reverse-Phase HPLC

This protocol provides a self-validating method to assess the purity of Ethyl 3-chloropropanimidoate hydrochloride and monitor its degradation over time.

Objective: To quantify the purity of the starting material and detect the primary hydrolytic degradant, ethyl 3-chloropropionate.

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-